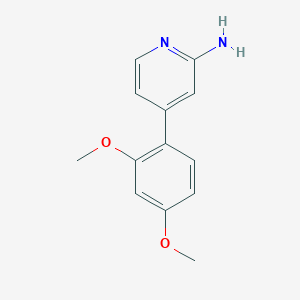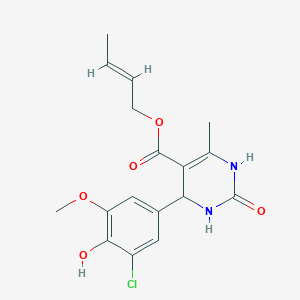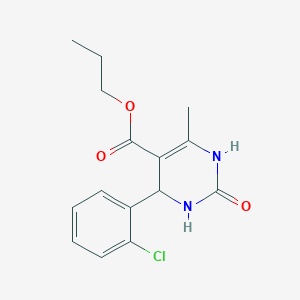![molecular formula C22H31ClN4 B3870508 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B3870508.png)
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Overview
Description
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, as well as a diazaspirodecane core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by chlorination and methylation . The spirocyclic structure is then formed through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: Shares the pyrazole ring structure but lacks the spirocyclic core.
Imidazole derivatives: Similar heterocyclic compounds with a range of biological activities.
Uniqueness
The uniqueness of 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN4/c1-18-20(21(23)25(2)24-18)15-27-14-11-22(17-27)10-6-12-26(16-22)13-9-19-7-4-3-5-8-19/h3-5,7-8H,6,9-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJQPHRFUNAKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2CCC3(C2)CCCN(C3)CCC4=CC=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-(cyclohexylmethyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3870428.png)
![1-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3870434.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)piperidin-4-amine](/img/structure/B3870444.png)
![6-[4-(hydroxymethyl)-1-piperidinyl]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3870445.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide](/img/structure/B3870452.png)
![N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B3870457.png)
![(2R)-2-[5-(6-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]propanamide](/img/structure/B3870467.png)
![3-(3-fluorophenyl)-4-[(3-methyl-5-isoxazolyl)acetyl]-2-piperazinone](/img/structure/B3870476.png)
![3-[(3-methylthiophen-2-yl)methylamino]-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide](/img/structure/B3870482.png)
![1-acetyl-N-[(2-phenoxy-3-pyridinyl)methyl]-4-piperidinamine](/img/structure/B3870485.png)

![N-({N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3870512.png)


